

Technical Guide: Vapor Pressure and Boiling Point of Hexafluoroisopropyl Methyl Ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroisopropyl methyl ether*

Cat. No.: *B150346*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisopropyl methyl ether (HFPM), also known by its CAS number 13171-18-1, is a fluorinated ether with a unique set of properties that make it a valuable compound in various scientific and industrial applications. Its chemical structure, featuring a methoxy group attached to a hexafluoroisopropyl moiety, imparts high thermal stability, low toxicity, and excellent solvent capabilities for a wide range of compounds. These characteristics have led to its use as a solvent in chemical synthesis, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), as well as in the electronics industry and as a component in advanced battery electrolytes.^[1]

Understanding the relationship between the boiling point of **hexafluoroisopropyl methyl ether** and ambient pressure is critical for its safe handling, distillation, and application in processes conducted under vacuum or elevated pressures. This guide provides a summary of its boiling point at various pressures, outlines the standard experimental methodologies for such determinations, and presents a logical visualization of the pressure-temperature relationship.

Boiling Point Data at Various Pressures

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.^[2] Consequently, the boiling point of **hexafluoroisopropyl methyl ether** is highly dependent on the system pressure. At standard atmospheric pressure

(101.325 kPa), its boiling point is approximately 50-51°C.[1][3][4] As the pressure decreases, the boiling point also decreases significantly. The available data is summarized in the table below.

Pressure (kPa)	Pressure (torr)	Boiling Point (°C)
17.81	133.6	10.0
101.325	760.0	50.95

Table 1: Experimentally determined boiling points of **Hexafluoroisopropyl Methyl Ether** at different pressures. Data sourced from ChemicalBook.[4][5][6]

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point at various pressures is a fundamental physicochemical measurement. While the specific experimental reports for **hexafluoroisopropyl methyl ether** are not publicly detailed, the data presented is consistent with results obtained from established standard methods. These methods involve precise control of pressure and temperature.

Ebulliometry (Boiling Point Method)

Ebulliometry is a primary technique for accurately measuring the boiling point of a liquid at a controlled pressure.[7] A common apparatus for this is the isoteniscope, as described in ASTM D2879, or a comparative ebulliometric setup.[8][9]

General Protocol:

- Sample Preparation: A pure sample of **hexafluoroisopropyl methyl ether** is placed in a specialized boiling flask (the ebulliometer).
- System Evacuation: The apparatus is connected to a vacuum system and a pressure-measuring device (manometer). The system is evacuated to the desired sub-ambient pressure.

- Heating: The sample is heated, typically with an external heating mantle, to initiate boiling. Boiling stones or a stirrer are used to ensure smooth boiling.
- Equilibrium Measurement: The system is allowed to reach thermal equilibrium, where the temperature of the vapor is constant and equal to the temperature of the boiling liquid. This temperature is the boiling point at the set pressure.
- Data Recording: The equilibrium temperature is recorded from a calibrated thermometer or temperature probe, and the corresponding pressure is recorded from the manometer.
- Iterative Measurements: The procedure is repeated at various pressures to generate a vapor pressure curve.

Thermal Analysis

Modern thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), can also be used to determine boiling points, as outlined in ASTM E1782.[\[10\]](#)

General Protocol:

- Sample Encapsulation: A small, precisely weighed amount of the liquid is sealed in a sample pan (e.g., an aluminum pan). A small hole is often pierced in the lid to allow for vapor to escape.
- Instrument Setup: The sample pan and a reference pan are placed in the DSC/DTA instrument. The instrument's chamber is connected to a pressure control system.
- Pressurization: The chamber is set to a specific, controlled pressure.
- Temperature Program: The instrument heats the sample at a constant rate.
- Boiling Point Detection: An endothermic event is detected as the sample starts to boil. The onset temperature of this endotherm is taken as the boiling point at that pressure.
- Data Collection: The process is repeated at different pressures to determine the pressure-temperature relationship.

Visualization of Pressure-Boiling Point Relationship

The relationship between pressure and the boiling point of a pure liquid is fundamental. As the external pressure on a liquid decreases, the energy required for the molecules to escape into the vapor phase also decreases, resulting in a lower boiling point. This inverse relationship is a direct consequence of the definition of boiling point: the temperature at which vapor pressure equals the surrounding pressure.

Caption: Logical flow of pressure's effect on boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. bellevuecollege.edu [bellevuecollege.edu]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. store.astm.org [store.astm.org]
- 8. ia600203.us.archive.org [ia600203.us.archive.org]
- 9. books.rsc.org [books.rsc.org]
- 10. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Technical Guide: Vapor Pressure and Boiling Point of Hexafluoroisopropyl Methyl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150346#boiling-point-of-hexafluoroisopropyl-methyl-ether-at-various-pressures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com